7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
7-Isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (CAS: 445030-59-1) is a quinazolinone derivative characterized by a fused [1,3]dioxolo ring system at positions 4,5-g of the quinazoline core. Key structural features include:
- Isobutyl substitution at position 7, contributing to lipophilicity and steric bulk.
- Thioxo group at position 6, which may enhance hydrogen-bonding interactions or modulate electronic properties.
- Dioxolo ring, a bicyclic ether moiety that rigidifies the structure and influences solubility.
Properties
IUPAC Name |
7-(2-methylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(2)5-15-12(16)8-3-10-11(18-6-17-10)4-9(8)14-13(15)19/h3-4,7H,5-6H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCRBRKYBHQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the thioxo group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions
7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazolinone core.
Scientific Research Applications
7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinazolinone Core
The quinazolinone scaffold is highly versatile, with modifications at positions 6 and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of three analogs:
Key Observations:
- Isobutyl vs. Cycloheptyl : The cycloheptyl analog (318.4 Da) has a higher molecular weight than the isobutyl derivative, likely improving membrane permeability but increasing synthetic complexity.
- Piperazinyl Chain : The piperazinyl-containing analog (486.63 Da) introduces a polar, basic group, which may enhance solubility and central nervous system (CNS) penetration .
Functional Group Modifications in Related Quinazolinones
highlights the synthesis of quinazolinone derivatives with pyrazole, thiazole, and triazole substituents, many of which exhibited analgesic activity . For example:
- Thioxo Group : Present in both the target compound and derivatives in , this group may interact with cysteine residues in enzyme active sites.
- Dioxolo Ring : Analogous to the benzo-[d][1,3]oxazin-4-one precursor in , this moiety could stabilize the planar quinazoline core, improving binding affinity .
Biological Activity
7-Isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources.
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 278.33 g/mol
- CAS Number : 1370595-03-1
Anticancer Activity
Recent studies have explored the cytotoxic effects of various quinazolinone derivatives, including this compound. In a study assessing the cytotoxicity against seven human cancer cell lines (Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3), it was found that many derivatives exhibited significant growth inhibition. Notably, compounds similar to this quinazolinone demonstrated IC50 values in the micromolar range against these tumor cells without toxicity to normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Huh7-D12 | TBD |
| Similar Quinazolinones | Caco-2 | TBD |
| Similar Quinazolinones | MCF-7 | TBD |
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial properties. For instance, thioxoquinazolinones were tested against various bacterial strains. The results indicated high sensitivity of Staphylococcus aureus to synthesized compounds related to this class. The minimum inhibitory concentration (MIC) ranged from 6.25 to 100 µg/mL for certain derivatives .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 6.25 - 100 |
The biological activity of quinazolinone derivatives is often attributed to their ability to interact with various biological targets such as kinases. In studies involving related compounds, it was noted that modifications in the molecular structure significantly impacted their kinase inhibitory activities. However, specific studies on this compound regarding its mechanism remain limited .
Case Studies
- Cytotoxicity Assessment : A recent investigation into a series of thiazole-fused quinazolinones included the evaluation of their cytotoxic effects on cancer cell lines. The study concluded that structural modifications could enhance or reduce activity against specific kinases involved in cancer progression .
- Antimicrobial Testing : Another study focused on synthesizing thioxoquinazolines and assessing their antimicrobial efficacy against pathogenic bacteria. The findings highlighted a promising profile for certain derivatives in inhibiting bacterial growth without adverse effects on mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
